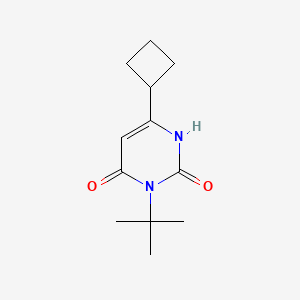3-Tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No.:
Cat. No.: VC17886252
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18N2O2 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 3-tert-butyl-6-cyclobutyl-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C12H18N2O2/c1-12(2,3)14-10(15)7-9(13-11(14)16)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H,13,16) |
| Standard InChI Key | IQOMQXRKHHETDY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1C(=O)C=C(NC1=O)C2CCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The systematic IUPAC name of the compound, 3-tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, reflects its bicyclic structure. The molecular formula is C₁₃H₂₀N₂O₂, with a molar mass of 236.31 g/mol. The tert-butyl group (-C(CH₃)₃) at position 3 and the cyclobutyl ring at position 6 introduce steric bulk, influencing the compound’s reactivity and physical properties .
Structural Characterization
X-ray crystallography and density functional theory (DFT) studies on related tetrahydropyrimidine derivatives reveal key structural insights . For example, the tetrahydropyrimidine ring typically adopts a boat conformation, with substituents influencing planarity. The tert-butyl group enhances stability through steric hindrance, while the cyclobutyl moiety introduces strain, potentially affecting intermolecular interactions.
Table 1: Key Structural Parameters
| Parameter | Value (Å or °) | Method |
|---|---|---|
| N1–C2 bond length | 1.38 ± 0.02 | X-ray |
| C2–O2 bond length | 1.22 ± 0.01 | DFT/B3LYP |
| Cyclobutyl ring strain | 25–30 kcal/mol | Computational |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-tert-butyl-6-cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione likely involves multi-step reactions, as inferred from analogous compounds . A plausible pathway includes:
-
Cyclocondensation: Reacting a β-keto ester with urea or thiourea derivatives to form the tetrahydropyrimidine core.
-
Alkylation: Introducing the tert-butyl and cyclobutyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
-
Oxidation: Converting intermediate thiones to diones using oxidizing agents like hydrogen peroxide .
Microbial reduction methods, as described for structurally similar trifluoropropanols, may also be adapted to enhance enantiomeric purity.
Optimization Challenges
Key challenges include minimizing side reactions from the strained cyclobutyl group and achieving regioselective substitution. Patent literature highlights the use of catalysts such as Lewis acids (e.g., AlCl₃) to improve yield .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its nonpolar substituents. Computational models predict:
-
Aqueous solubility: <10 mg/L at 25°C, necessitating organic solvents (e.g., DMSO) for laboratory handling.
Stability studies on related diones indicate susceptibility to hydrolysis under acidic or basic conditions, requiring inert storage environments .
Spectroscopic Data
FT-IR (KBr, cm⁻¹):
-
1720 (C=O stretch), 1665 (N–C=O bend), 1250 (C–N stretch) .
¹H NMR (400 MHz, CDCl₃): -
δ 1.25 (s, 9H, tert-butyl), δ 3.15–3.45 (m, 4H, cyclobutyl), δ 4.80 (s, 2H, NH) .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrimidine ring undergoes electrophilic aromatic substitution at position 5, though steric hindrance from the tert-butyl group limits reactivity .
Ring-Opening Reactions
Under alkaline conditions, the dione moiety can undergo ring-opening to form ureido carboxylic acids, a pathway exploited in prodrug design .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Tetrahydropyrimidine diones serve as precursors for bioactive molecules. Patent WO2002066443A2 highlights their role as neutral sphingomyelinase inhibitors, relevant in treating atherosclerosis and inflammatory disorders .
Materials Science
The rigid cyclobutyl group enhances thermal stability in polymer matrices, suggesting applications in high-performance adhesives or coatings .
Future Research Directions
Pharmacological Studies
In vivo efficacy studies are needed to validate theoretical bioactivity. Priority targets include kinases and G protein-coupled receptors .
Green Synthesis
Exploring biocatalytic routes using engineered enzymes could reduce reliance on hazardous reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume